

# Pemigatinib dosing schedule 14 days on 7 days off

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pemigatinib

CAS No.: 1513857-77-6

Cat. No.: S538936

[Get Quote](#)

## Pemigatinib Application Notes & Protocol

### Drug Profile and Mechanism of Action

- **Drug Name:** Pemigatinib (PEMAZYRE)
- **Classification:** A potent, selective, oral small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2].
- **Primary Mechanism:** It targets and inhibits FGFR phosphorylation and signaling, thereby preventing tumor cell proliferation and survival in cancers driven by FGFR alterations [1] [2].
- **Key Indications:**
  - **Cholangiocarcinoma:** Adults with previously treated, unresectable, locally advanced or metastatic cholangiocarcinoma with an *FGFR2* fusion or rearrangement [3] [4] [5].
  - **Myeloid/Lymphoid Neoplasms (MLNs):** Adults with relapsed or refractory MLNs with an *FGFR1* rearrangement. *Note: The dosing schedule for MLNs is continuous, not intermittent.* [6] [5]

### Recommended Dosing Schedule and Rationale

The dosing regimen differs by indication, a critical distinction for clinical protocol design.

**Table 1: Recommended Pemigatinib Dosing Schedules by Indication**

Indication	Genetic Alteration	Recommended Dosage & Schedule	Cycle Duration
Cholangiocarcinoma	<i>FGFR2</i> fusion/rearrangement	<b>13.5 mg orally, once daily</b> for 14 consecutive days, followed by 7 days off therapy [3] [7] [5]	21 days
Myeloid/Lymphoid Neoplasms	<i>FGFR1</i> rearrangement	<b>13.5 mg orally, once daily</b> on a continuous schedule [6] [5]	Continuous

- **Rationale for Intermittent Dosing in Cholangiocarcinoma:** The 14-days-on, 7-days-off schedule is a strategic approach to manage the pharmacodynamic effect of the drug. A key biomarker of FGFR inhibition is a rise in serum phosphate levels (hyperphosphatemia) [8]. Research has shown that serum phosphate levels increase during the 14-day dosing period and subsequently decrease during the 7-day treatment break, allowing for management of this on-target effect and potentially improving tolerability [8]. Treatment is continued until disease progression or unacceptable toxicity occurs [3].

## Clinical Evidence and Efficacy Data

The approval for cholangiocarcinoma is based on the pivotal **FIGHT-202** phase II trial [2] [5].

- **Study Design:** An open-label, multicenter, single-arm study in 107 patients with previously treated, advanced cholangiocarcinoma harboring *FGFR2* fusions or rearrangements. Patients received **pemigatinib** 13.5 mg on the 14-days-on, 7-days-off schedule [5].
- **Efficacy Results:** The trial demonstrated an **Objective Response Rate (ORR) of 36%**, with 2.8% of patients achieving a complete response. The median **Duration of Response (DOR) was 9.1 months** [2] [5].
- **Supporting Pharmacokinetics:** A 2023 Phase I study in Chinese patients confirmed that **pemigatinib** is rapidly absorbed and has a geometric mean elimination half-life of **11.3 hours**. The area under the curve (AUC) and maximum concentration (C<sub>max</sub>) at steady state support the once-daily dosing regimen [8].

## Safety Profile & Dose Modification Protocol

**Pemigatinib** has a distinct safety profile requiring proactive monitoring and management.

- **Common Adverse Reactions (≥20%):** Hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, dysgeusia, nausea, stomatitis, dry eye, and constipation [3] [4].
- **Serious and Key Risks:**
  - **Ocular Toxicity:** Retinal Pigment Epithelial Detachment (RPED) can occur. Regular ophthalmologic exams are mandatory [3] [1].
  - **Hyperphosphatemia:** An on-target effect that can lead to soft tissue mineralization if unmanaged [3] [4].

A structured protocol for dose modification is required to manage adverse reactions.

**Table 2: Dose Modification Guide for Adverse Reactions**

Adverse Reaction (AR)	Action	Dosing Recommendation after Resolution
Symptomatic RPED	Withhold PEMAZYRE [3] [7]	Resume at a <b>reduced dose</b> upon improvement [3] [7]
Hyperphosphatemia >7 mg/dL to ≤10 mg/dL	Initiate phosphate-lowering therapy. If not <7 mg/dL within 1-2 weeks, <b>withhold</b> [3] [7]	First occurrence: Resume at <b>same dose</b> . Subsequent: Resume at <b>reduced dose</b> [3] [7]
Hyperphosphatemia >10 mg/dL	Initiate phosphate-lowering therapy. If not ≤10 mg/dL within 1 week, <b>withhold</b> [3] [7]	Resume at <b>next lower dose level</b> [3] [7]
Grade 3 AR	<b>Withhold</b> for up to 2 weeks [3] [7]	If resolves within 2 weeks, resume at <b>next lower dose</b> . Otherwise, <b>discontinue</b> [3] [7]
Grade 4 AR	<b>Permanently discontinue</b> [3] [7]	—

**Recommended Dose Reduction Steps:**

- First reduction: **9 mg** once daily (for first 14 days of each cycle for cholangiocarcinoma) [3] [7]
- Second reduction: **4.5 mg** once daily (for first 14 days of each cycle for cholangiocarcinoma) [3] [7]
- Permanently discontinue if unable to tolerate 4.5 mg dose [3] [7]

## Experimental & Monitoring Protocols

### A. Pre-Treatment and Ongoing Monitoring Protocol

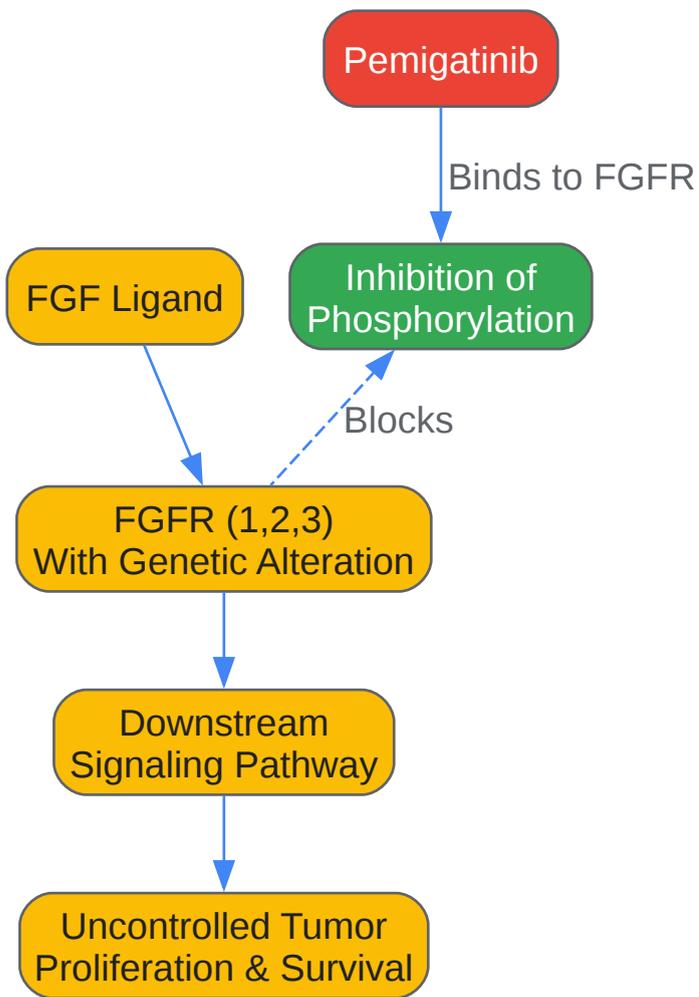
- **Genetic Testing:** Confirm the presence of an *FGFR2* fusion or rearrangement in tumor specimens prior to initiation for cholangiocarcinoma [7] [5].
- **Ophthalmologic Examination:** Perform a comprehensive exam, including Optical Coherence Tomography (OCT), at baseline, every 2 months for the first 6 months, and every 3 months thereafter [3] [1].
- **Serum Phosphate Monitoring:** Check levels regularly during treatment. Initiate a low-phosphate diet when level is >5.5 mg/dL and consider phosphate-lowering therapy when >7 mg/dL [3] [1].
- **Pregnancy Testing:** Verify pregnancy status in females of reproductive potential before starting [9] [4].

**B. Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment Methodology** The following protocol is adapted from a phase I clinical trial [8] and can be applied in research settings.

- **Plasma Sampling for PK:** Collect blood samples pre-dose and at specified intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8 hours) on Days 1 and 14 of Cycle 1 to determine C<sub>max</sub>, T<sub>max</sub>, AUC, and half-life.
- **Analytical Method:** Quantify **pemigatinib** plasma concentrations using a validated **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** method [8].
- **PD Marker Assessment:** Measure **serum phosphate** levels pre-dose on Days 1, 8, and 15 of Cycle 1 to correlate FGFR inhibition with drug exposure [8].

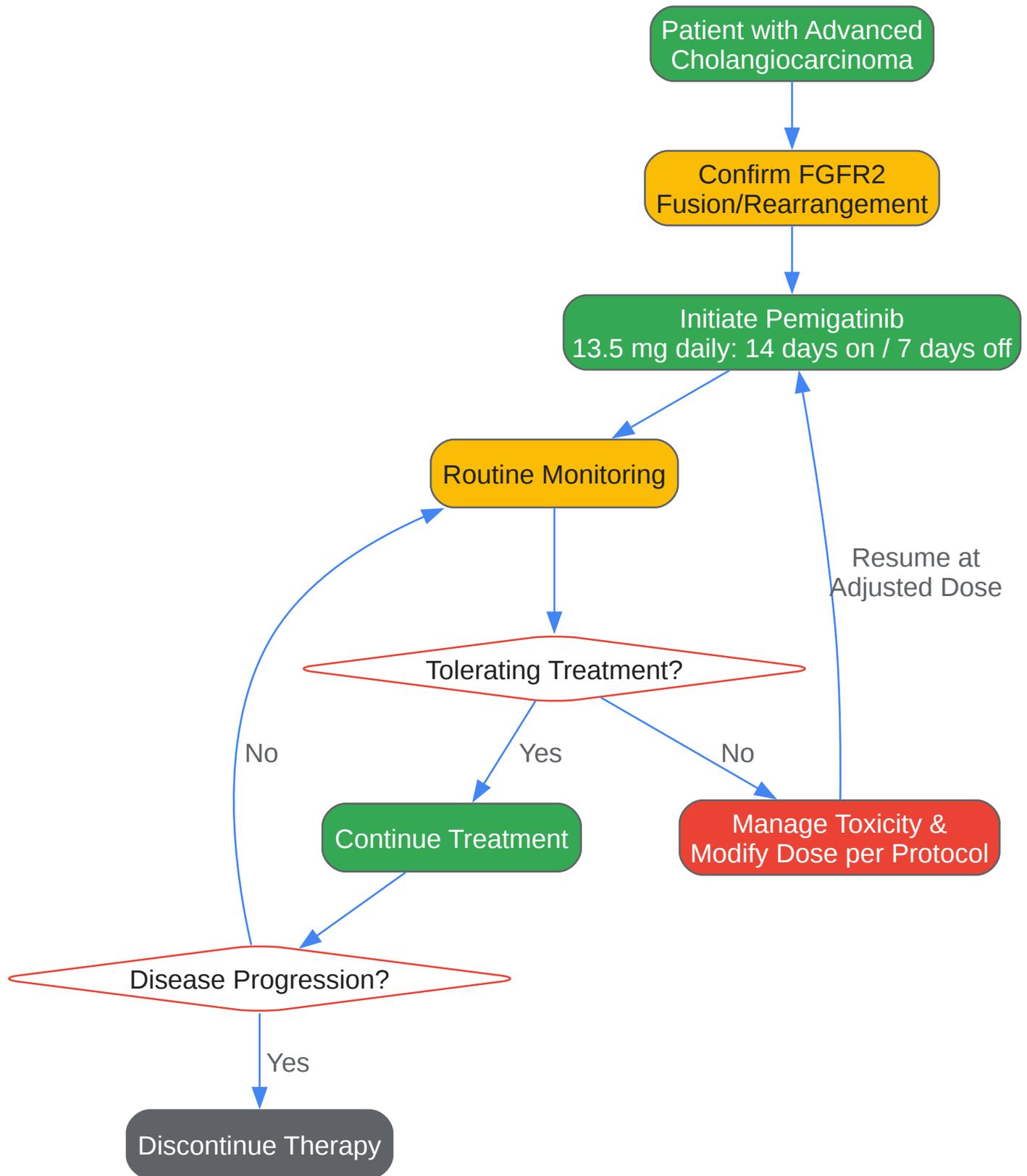
## Visual Summary of Protocol

To clarify the signaling pathway and the clinical workflow for managing **pemigatinib** therapy, the following diagrams provide a structured visual guide.



[Click to download full resolution via product page](#)

*This diagram illustrates the mechanism of action of **pemigatinib**, highlighting its targeted inhibition of the FGFR signaling pathway.*



[Click to download full resolution via product page](#)

This workflow outlines the key clinical decision points in a **pemigatinib** treatment protocol, from patient selection to treatment continuation and toxicity management.

## Conclusion

The intermittent dosing schedule of **pemigatinib** is a scientifically grounded regimen that effectively balances robust clinical efficacy against *FGFR2*-altered cholangiocarcinoma with the management of mechanism-based toxicities. Successful implementation in both clinical and research settings requires strict adherence to genetic testing, proactive and structured safety monitoring, and a clear protocol for dose modifications.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Oncology Drug Reference Sheet: Pemigatinib [onf.ons.org]
2. Pemigatinib (Pemazyre): Uses in Cancer, Side effects, ... [oncodaily.com]
3. PEMAZYRE® (pemigatinib) Dosing & Administration [hcp.pemazyre.com]
4. PEMAZYRE® (pemigatinib) - Prescribing Information [pemazyre.com]
5. Pemigatinib: uses, dosing, warnings, adverse events, ... [oncologynewscentral.com]
6. Dosing and Administration Information. [hcp.pemazyre.com]
7. Pemigatinib Dosage Guide + Max Dose, Adjustments [drugs.com]
8. a phase i clinical trial - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
9. Pemigatinib (oral route) - Side effects & dosage [mayoclinic.org]

To cite this document: Smolecule. [Pemigatinib dosing schedule 14 days on 7 days off]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538936#pemigatinib-dosing-schedule-14-days-on-7-days-off>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)